molecular formula C17H18O5 B11151717 methyl 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

methyl 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11151717
M. Wt: 302.32 g/mol
InChI Key: QFOKOQGQTUAMOL-UHFFFAOYSA-N
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Description

Methyl 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromen-2-one core structure with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-7-hydroxycoumarin with 2-methylallyl bromide in the presence of a base such as potassium carbonate. This reaction forms the 2-methylallyl ether derivative, which is then esterified with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of methyl 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific functional groups and the resulting biological activities. Its combination of a chromen-2-one core with an allyl ether and ester functionalities makes it distinct from other coumarin derivatives .

Properties

IUPAC Name

methyl 2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-10(2)9-21-12-5-6-13-11(3)14(8-16(18)20-4)17(19)22-15(13)7-12/h5-7H,1,8-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOKOQGQTUAMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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